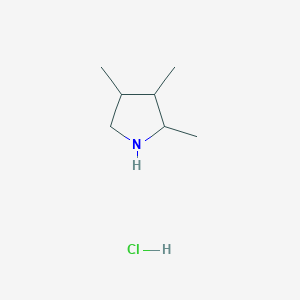

2,3,4-Trimethylpyrrolidine;hydrochloride

Description

Significance of Substituted Pyrrolidine (B122466) Scaffolds in Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structural motif in chemistry. mdpi.com Its derivatives are integral to numerous natural products, including many alkaloids, and are a cornerstone in the architecture of a wide range of synthetic drugs and bioactive molecules. mdpi.comnih.gov The significance of the substituted pyrrolidine scaffold stems from several key attributes:

Stereochemical Complexity: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the creation of multiple stereogenic centers. This three-dimensional complexity is crucial for the specific molecular recognition required in biological systems. beilstein-journals.org

Physicochemical Properties: Substitution on the pyrrolidine ring modulates its physical and chemical properties, such as basicity, polarity, and solubility, which are critical for developing pharmaceutical candidates. lookchem.com

Synthetic Versatility: The pyrrolidine scaffold serves as a versatile building block, or synthon, in the assembly of more complex molecular architectures. lookchem.com Stereoselective synthesis methods are frequently employed to produce optically pure pyrrolidine derivatives, which are essential precursors for many drugs. mdpi.com

Catalytic Applications: Chiral substituted pyrrolidines, notably derivatives of the amino acid proline, are widely used as organocatalysts in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds.

The strategic placement of substituents, such as the methyl groups in 2,2,4-trimethylpyrrolidine (B2865414), imparts specific conformational preferences and steric environments, which can be exploited to control the stereochemical outcome of chemical reactions. nih.gov

Overview of the Research Landscape Surrounding 2,2,4-Trimethylpyrrolidine Hydrochloride

The research landscape for 2,2,4-trimethylpyrrolidine hydrochloride is primarily that of a specialized chemical intermediate and building block rather than a widely studied end-product. pharmaffiliates.com Its utility is concentrated in niche areas of organic and medicinal chemistry. The compound is recognized as a valuable reagent in pharmaceutical and organic synthesis due to its stable, water-soluble hydrochloride form. lookchem.com

Key areas of its application include:

Pharmaceutical Synthesis: It serves as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. Its structural features are incorporated to contribute to the final drug's architecture and potential biological activity. lookchem.com

Asymmetric Synthesis: The chiral forms of 2,2,4-trimethylpyrrolidine are utilized as chiral auxiliaries. lookchem.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide a reaction towards a specific stereochemical outcome, after which it is removed. This is a critical strategy for producing enantiomerically pure drugs, where often only one enantiomer has the desired therapeutic effect. lookchem.com

Drug Development: Researchers study compounds like 2,2,4-trimethylpyrrolidine hydrochloride for their potential in developing novel therapeutic agents by using its unique structure to create new materials and drug candidates. lookchem.com

The compound is commercially available as a racemic mixture and as the optically pure (4S)-enantiomer, allowing its use in both general synthesis and stereoselective applications. pharmaffiliates.comnih.gov

Below is a table summarizing the key identifiers for 2,2,4-trimethylpyrrolidine hydrochloride and its related forms.

| Identifier | Racemic 2,2,4-Trimethylpyrrolidine HCl | (4S)-2,2,4-Trimethylpyrrolidine HCl |

| CAS Number | 1390654-80-4 nih.gov | 1897428-40-8 nih.gov |

| Molecular Formula | C₇H₁₆ClN nih.gov | C₇H₁₆ClN nih.gov |

| Molecular Weight | 149.66 g/mol nih.gov | 149.66 g/mol nih.gov |

| IUPAC Name | 2,2,4-trimethylpyrrolidine;hydrochloride nih.gov | (4S)-2,2,4-trimethylpyrrolidine;hydrochloride nih.gov |

Structural Basis and Research Implications of 2,2,4-Trimethylpyrrolidine Hydrochloride

The chemical structure of 2,2,4-trimethylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring substituted with two methyl groups at the C2 position (a gem-dimethyl group) and one methyl group at the C4 position. The nitrogen atom is protonated and associated with a chloride counter-ion. lookchem.com This structure has significant implications for its chemical behavior and utility in research.

The pyrrolidine ring is not planar and exists in dynamically interconverting puckered conformations, most commonly described as "envelope" or "twist" forms. nih.gov Substituents on the ring heavily influence the energetic preference for a particular conformation. nih.gov In the case of 2,2,4-trimethylpyrrolidine, the methyl groups introduce significant steric bulk, which restricts the conformational flexibility of the ring. This "locking" of the conformation is a desirable trait, particularly when the molecule is used as a chiral auxiliary, as it creates a more defined and predictable steric environment to influence the approach of reagents. acs.org

The two primary puckering modes for a pyrrolidine ring are Cγ-endo (where the C4 carbon is out of the plane on the same side as the C=O group in proline, or a substituent at C2) and Cγ-exo (where the C4 carbon is on the opposite side). acs.orgfrontiersin.org The stereochemistry and steric demand of substituents at the C4 position are known to be a controlling factor in this equilibrium. nih.gov The presence of the gem-dimethyl group at C2 and the additional methyl group at C4 in 2,2,4-trimethylpyrrolidine creates a distinct and rigid three-dimensional structure that is fundamental to its function in stereoselective synthesis.

The following table includes some of the known physical and computed properties of the (S)-enantiomer.

| Property | Value |

| Appearance | White to Off-White Solid chemicalbook.com |

| Melting Point | 140 - 143 °C chemicalbook.com |

| Storage Temperature | -20°C Freezer, Under inert atmosphere chemicalbook.com |

| Solubility | Chloroform (B151607) (Slightly), DMSO (Sparingly) chemicalbook.com |

| Topological Polar Surface Area | 12.03 Ų chemscene.com |

| Computed LogP | 1.8162 chemscene.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,4-trimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-5-4-8-7(3)6(5)2;/h5-8H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSNRVBQMLWGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C1C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2,4 Trimethylpyrrolidine Hydrochloride

Total Synthesis Approaches to the 2,2,4-Trimethylpyrrolidine (B2865414) Core

The construction of the pyrrolidine (B122466) skeleton is a cornerstone of many synthetic endeavors. Various strategies have been developed to create this five-membered nitrogen-containing ring with control over substitution and stereochemistry.

Pyrrolidine Ring Formation through Cyclization Pathways

The formation of the pyrrolidine ring is often achieved through intramolecular cyclization reactions. These methods are powerful for efficiently constructing the core structure. osaka-u.ac.jp One common approach involves the intramolecular amination of unsaturated carbon-carbon bonds. nih.govresearchgate.net Another significant strategy is the insertion of nitrene species into C-H bonds. nih.govresearchgate.net

A variety of cyclization strategies have been explored for pyrrolidine synthesis:

Radical Cyclization: Intramolecular attack of an amino radical on a carbon-carbon double bond can lead to the formation of the pyrrolidine ring. chempedia.info

Cationic Cyclization: This method can involve an aziridinium (B1262131) ion formation followed by a nucleophilic ring-opening to yield the pyrrolidine structure. chempedia.info

[3+2] Cycloaddition: The reaction of azomethine ylides with alkenes is a widely investigated and effective method for creating pyrrolidine derivatives, often with high stereoselectivity. nih.govresearchgate.netosaka-u.ac.jp

Ring Contraction: An innovative approach involves the photo-promoted ring contraction of pyridines with silylborane, which provides access to pyrrolidine derivatives. nih.govresearchgate.netosaka-u.ac.jp This method is part of a broader strategy of skeletal editing, transforming readily available larger rings into more synthetically challenging smaller rings. nih.govresearchgate.netosaka-u.ac.jp

These cyclization pathways represent fundamental tools for the de novo construction of the 2,2,4-trimethylpyrrolidine core, allowing for flexibility in the introduction of substituents.

Convergent and Divergent Synthetic Strategies

Modern organic synthesis increasingly relies on strategies that maximize efficiency and molecular diversity. Convergent and divergent syntheses are powerful approaches to achieve these goals. nih.gov

Divergent Synthesis: A divergent strategy begins with a common precursor that is elaborated through different reaction pathways to generate a library of structurally related compounds. nih.gov This is particularly useful in medicinal chemistry for exploring structure-activity relationships. For the synthesis of 2,2,4-trimethylpyrrolidine analogues, a divergent approach could start from a common pyrrolidine intermediate, which is then functionalized in various ways to produce a range of derivatives.

Recent advances have focused on developing controllable or divergent synthesis methods that allow for the construction of diverse molecular architectures from common starting materials, a highly efficient and promising strategy. nih.gov

Precursor-Based Synthetic Routes to 2,2,4-Trimethylpyrrolidine Hydrochloride

In addition to total synthesis, the transformation of existing ring systems provides an alternative and often more direct route to the target compound.

Transformation from Piperidinone Derivatives

A notable pathway to 2,2,4-trimethylpyrrolidine involves the ring contraction of a piperidinone (a six-membered ring) to the desired pyrrolidine (a five-membered ring). This approach leverages commercially available starting materials. google.comgoogle.com

A specific and efficient process for preparing (S)- or (R)-2,2,4-trimethylpyrrolidine hydrochloride begins with 2,2,6,6-tetramethyl-piperidin-4-one. google.comgoogle.com This process involves a ring contraction where the piperidone ring is transformed into a pyrrolidine structure. google.com

The initial step involves reacting 2,2,6,6-tetramethyl-piperidin-4-one, or a salt thereof, with chloroform (B151607) and at least one base. google.comgoogle.com This reaction generates a mixture of products that, upon treatment with acid, leads to the formation of the key intermediate, 5,5-dimethyl-3-methylenepyrrolidin-2-one. google.com

Table 1: Reaction Conditions for Ring Contraction

| Parameter | Condition |

|---|---|

| Starting Material | 2,2,6,6-tetramethyl-piperidin-4-one or its salt (e.g., hydrochloride) |

| Reagents | Chloroform, at least one base |

| Solvent | Organic solvent, often immiscible with water |

This table summarizes typical conditions for the initial ring contraction step. google.com

The compound 5,5-dimethyl-3-methylenepyrrolidin-2-one is a crucial intermediate in this synthetic sequence. google.comgoogle.com It is formed from the acid-promoted reaction of the initial product mixture from the piperidinone starting material. google.com

This intermediate then undergoes a series of transformations to yield the final product:

Hydrogenation: The methylene (B1212753) group of 5,5-dimethyl-3-methylenepyrrolidin-2-one is hydrogenated to produce (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one. This step can be carried out using various catalysts and hydrogen pressures, typically at temperatures between 10°C and 70°C. google.com

Reduction: The resulting lactam, (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one, is then reduced to the corresponding pyrrolidine. This is typically achieved using a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). google.com

Salt Formation: Finally, the (S)- or (R)-2,2,4-trimethylpyrrolidine is treated with an acid, such as hydrochloric acid, to produce the desired hydrochloride salt. google.comgoogle.com

Table 2: Synthesis Pathway from Piperidinone Derivative

| Step | Precursor | Key Transformation | Product |

|---|---|---|---|

| 1 | 2,2,6,6-tetramethyl-piperidin-4-one | Ring Contraction with CHCl₃/Base, then Acid | 5,5-dimethyl-3-methylenepyrrolidin-2-one |

| 2 | 5,5-dimethyl-3-methylenepyrrolidin-2-one | Hydrogenation | (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one |

| 3 | (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one | Reduction (e.g., with LiAlH₄) | (S)- or (R)-2,2,4-trimethylpyrrolidine |

This table outlines the multi-step synthesis of 2,2,4-trimethylpyrrolidine hydrochloride from a piperidinone precursor. google.comgoogle.com

Reduction of Pyrrolidin-2-one Analogues

A key strategy for synthesizing substituted pyrrolidines involves the reduction of their corresponding pyrrolidin-2-one (or γ-lactam) precursors. This transformation effectively converts the amide functional group within the lactam ring into an amine, yielding the desired saturated heterocyclic scaffold.

The synthesis of 2,2,4-trimethylpyrrolidine is effectively achieved through the chemical reduction of its lactam precursor, 3,5,5-trimethylpyrrolidin-2-one (B1266748). google.comgoogle.com This process is a crucial step in a multi-step synthesis that often starts from more readily available materials. google.com Powerful reducing agents, particularly metal hydrides, are employed to carry out this transformation.

In this reaction, the carbonyl group of the amide in 3,5,5-trimethylpyrrolidin-2-one is fully reduced to a methylene group (CH₂), while the rest of the ring structure remains intact. A common and effective reagent for this purpose is lithium aluminium hydride (LiAlH₄). rsc.org The process involves reacting the lactam with a suitable hydride, which reduces the amide to the corresponding amine, 2,2,4-trimethylpyrrolidine. google.com The reaction can be performed in a suitable solvent, and upon completion, the resulting free base is typically worked up before proceeding to the salt formation step. google.com

| Reactant | Reducing Agent | Product | Reference |

| (S)-3,5,5-trimethyl-pyrrolidin-2-one | Hydride (e.g., LiAlH₄) | (S)-2,2,4-trimethylpyrrolidine | google.com |

| (R)-3,5,5-trimethyl-pyrrolidin-2-one | Hydride (e.g., LiAlH₄) | (R)-2,2,4-trimethylpyrrolidine | google.com |

Derivations from Unsaturated Amine Compounds

The construction of the pyrrolidine ring can be accomplished by creating carbon-nitrogen bonds through the cyclization of linear, unsaturated amine precursors. These methods leverage intramolecular reactions to efficiently form the five-membered ring system.

Intramolecular hydroamination is a powerful strategy for synthesizing N-heterocycles, including pyrrolidines. organic-chemistry.org This method involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. The reaction can be catalyzed by various agents, including Brønsted acids or transition metals, to facilitate the cyclization of appropriately substituted alkenylamines. nih.govchemrxiv.org

For the synthesis of a trimethyl-substituted pyrrolidine, a precursor such as a protected 4,4-dimethyl-1-amino-pent-5-ene derivative could be envisioned. Under the influence of a suitable catalyst (e.g., triflic acid, sulfuric acid, or platinum complexes), the amine nitrogen attacks the double bond, leading to the formation of the pyrrolidine ring. nih.govnih.gov The reaction is often designed to be highly regioselective, favoring the 5-membered ring formation (5-endo or 5-exo cyclization). The efficiency and stereochemical outcome can be influenced by the choice of catalyst and the protecting group on the nitrogen atom. nih.govchemrxiv.org

| Reaction Type | Catalyst Type | Precursor | Key Feature |

| Intramolecular Hydroamination | Brønsted Acid (e.g., Triflic Acid) | Alkenylamine with N-protecting group | Forms pyrrolidines in excellent yields. nih.gov |

| Hydroamination/Cyclization Cascade | Nickel-Hydride (NiH) | Alkyne and Aminating Reagent | Mild, operationally simple protocol. dicp.ac.cn |

| Hydroamination-Triggered Cyclization | Platinum(IV) chloride (PtCl₄) | Aminoaromatics and Alkynes | Involves multiple catalytic cycles. nih.gov |

Nitrile groups serve as versatile precursors to primary amines, which can then be incorporated into heterocyclic structures. nih.gov The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. libretexts.org For the synthesis of 2,2,4-trimethylpyrrolidine, a strategy could involve a linear precursor containing both a nitrile group and the necessary carbon skeleton.

For instance, a suitably substituted adiponitrile (B1665535) derivative could be partially reduced. The reduction of a nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, for example, using Raney Nickel. libretexts.orgchemrxiv.org Once the primary amine is formed, it can undergo a subsequent intramolecular cyclization reaction to form the pyrrolidine ring. However, careful control of reaction conditions is necessary to avoid over-reduction or side reactions, especially when other functional groups are present. nih.govnih.gov

| Reducing Agent | Function | Mechanism | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces nitriles to primary amines. | Occurs via two nucleophilic additions of a hydride to the electrophilic carbon. libretexts.org | libretexts.org |

| Diisobutylaluminum Hydride (DIBALH) | Reduces nitriles to aldehydes. | Involves a single hydride addition, forming an imine anion intermediate. libretexts.org | libretexts.org |

| Raney Nickel / H₂ | Reduces nitriles to amines. | Catalytic hydrogenation. chemrxiv.org | chemrxiv.org |

Pathways from Oxime Derivatives

Oximes provide another synthetic route to pyrrolidine derivatives. mdpi.com A notable method involves the nucleophilic ring closure at an activated oxime. nih.gov This process allows for the rapid construction of substituted pyrrolines from readily available precursors. The resulting pyrrolines can then be reduced in a subsequent step to yield the corresponding saturated pyrrolidines. nih.gov This strategy offers a diastereoselective pathway to the final product. The initial step involves an intramolecular attack of a stabilized enolate on the nitrogen of an oxime that has been activated with a leaving group, leading to cyclization. nih.gov The subsequent reduction of the cyclic imine (pyrroline) intermediate furnishes the pyrrolidine ring.

Salt Formation of 2,2,4-Trimethylpyrrolidine Hydrochloride

The final step in the synthesis is the formation of the hydrochloride salt. This is a standard acid-base reaction where the synthesized 2,2,4-trimethylpyrrolidine, which is a free base, is treated with an acid. google.com To produce the hydrochloride salt, the free base is reacted with hydrochloric acid (HCl). google.comgoogle.com

This reaction is typically performed by dissolving the 2,2,4-trimethylpyrrolidine base in a suitable organic solvent and then introducing a solution of hydrogen chloride (either as a gas or dissolved in a solvent like isopropanol (B130326) or ether). The protonation of the basic nitrogen atom of the pyrrolidine ring by HCl results in the formation of the ammonium (B1175870) salt, 2,2,4-trimethylpyrrolidine hydrochloride. google.com The salt often precipitates from the solution as a crystalline solid, which can then be isolated by filtration and dried. google.com This salt form generally exhibits increased stability and water solubility compared to the free base. lookchem.com

Acidification Techniques for Hydrochloride Generation

The conversion of the free base of 2,2,4-trimethylpyrrolidine to its hydrochloride salt is a critical step in its isolation and purification, enhancing its stability and handling properties. The primary method for this transformation is through the introduction of hydrochloric acid.

The selection of the acid source and the solvent system are crucial parameters in ensuring a high-yielding and clean conversion. In some embodiments of the synthesis of (S)-2,2,4-trimethylpyrrolidine, the hydrochloride salt is generated by treating the free base with hydrochloric acid. lookchem.com This can be achieved using various forms of HCl, including aqueous solutions and gaseous HCl.

The choice of solvent for the acidification process is critical to ensure efficient salt precipitation and to minimize the solubility of the final product, thereby maximizing the yield. Solvents such as isopropyl acetate (B1210297) are effective for this purpose. For instance, after the reduction of the precursor to form (S)-2,2,4-trimethylpyrrolidine, the resulting solution can be treated with hydrochloric acid to precipitate the desired hydrochloride salt.

A common technique involves the use of a solution of hydrogen chloride in an organic solvent. For example, a 2.5 M solution of hydrogen chloride in isopropyl acetate has been effectively used. The addition of this solution to the free base of 2,2,4-trimethylpyrrolidine in a suitable solvent initiates the precipitation of the hydrochloride salt. The control of the addition rate and temperature is important to manage the exothermicity of the reaction and to obtain a crystalline product with good filtration characteristics.

The following table summarizes the key aspects of the acidification techniques for the generation of 2,2,4-trimethylpyrrolidine hydrochloride:

| Parameter | Description | Source |

| Acidifying Agent | Hydrochloric Acid (HCl) | lookchem.com |

| Form of HCl | Aqueous solution or gaseous HCl | |

| Solvent for Acid | Isopropyl acetate (e.g., 2.5 M HCl in IPA) | |

| Reaction Outcome | Precipitation of 2,2,4-trimethylpyrrolidine hydrochloride |

Optimization of Reaction Conditions for Salt Synthesis

Temperature control during the reduction and acidification steps is critical. The reduction of the precursor is often carried out at elevated temperatures to ensure complete conversion. Subsequently, the reaction mixture is typically cooled before the addition of the hydrochloric acid solution to control the precipitation process and to ensure the safe handling of the exothermic salt formation.

The stoichiometry of the hydrochloric acid used for the salt formation is another important parameter to optimize. A slight excess of HCl is generally used to ensure complete conversion of the free base to the hydrochloride salt. However, a large excess should be avoided as it can lead to impurities in the final product.

The work-up and isolation procedures are also optimized to maximize the recovery and purity of the product. This includes the choice of anti-solvent to enhance precipitation, the filtration method, and the drying conditions of the isolated salt.

The following table provides a summary of the optimized reaction conditions for the synthesis of 2,2,4-trimethylpyrrolidine hydrochloride:

| Parameter | Optimized Condition | Rationale | Source |

| Solvent | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Efficient for the preceding reduction step and compatible with acidification. | |

| Temperature | Elevated for reduction, cooled for acidification | Ensures complete reduction and controls precipitation. | |

| Acid Stoichiometry | Slight excess of HCl | Drives the reaction to completion. | |

| Process | One-pot reduction and acidification | Improves efficiency and reduces waste. | google.com |

| Isolation | Precipitation and filtration | Effective for isolating the crystalline salt. |

Stereoselective Synthesis and Enantiomeric Resolution of 2,2,4 Trimethylpyrrolidine Hydrochloride

The Role of Chirality in 2,3,4-Trimethylpyrrolidine (B12436437) Hydrochloride Research

The pyrrolidine (B122466) ring is a prevalent scaffold in a vast array of biologically active compounds, including many pharmaceuticals. thieme-connect.com The presence of multiple stereocenters, as would be the case in 2,3,4-trimethylpyrrolidine, introduces chirality, a critical factor that profoundly influences pharmacological activity. The three-dimensional arrangement of substituents on the pyrrolidine ring dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. thieme-connect.com

Enantioselective Methodologies for 2,3,4-Trimethylpyrrolidine Synthesis

The asymmetric synthesis of polysubstituted pyrrolidines is a well-explored area of organic chemistry, with several powerful strategies available to control the stereochemical outcome of the reaction. These methods are crucial for accessing enantiomerically pure compounds for pharmacological evaluation.

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of unsaturated precursors to form chiral saturated products. This technique often employs transition metal catalysts, such as iridium or ruthenium, in conjunction with chiral ligands.

Iridium-based catalysts have proven to be highly effective for the asymmetric hydrogenation of a wide range of olefinic substrates, including those that are unfunctionalized. nih.govacademie-sciences.fr For the synthesis of a 2,3,4-trimethylpyrrolidine, a potential strategy would involve the asymmetric hydrogenation of a corresponding trisubstituted pyrrole (B145914) or a dihydropyrrole precursor. While direct hydrogenation of a 2,3,4-trimethylpyrrole would be challenging due to the aromaticity of the substrate, the hydrogenation of a less aromatic precursor, such as a tetrasubstituted dihydropyrrole, could be a viable approach.

The success of such a reaction would be highly dependent on the choice of catalyst and reaction conditions. Iridium complexes bearing chiral N,P-ligands have shown remarkable efficiency in the hydrogenation of sterically hindered and unfunctionalized olefins. nih.gov

The chiral ligand is the key component in asymmetric hydrogenation that dictates the enantioselectivity of the reaction. The ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrate and the delivery of hydrogen, leading to the preferential formation of one enantiomer over the other.

The enantiomeric excess (ee) of the product is a direct measure of the effectiveness of the chiral ligand. A wide variety of chiral ligands, often possessing C2 symmetry, have been developed for asymmetric hydrogenation. The steric and electronic properties of the ligand are crucial factors that influence its performance. For the synthesis of a 2,3,4-trisubstituted pyrrolidine, a ligand that can effectively differentiate between the two faces of the prochiral substrate is necessary to achieve high enantioselectivity.

Table 1: Illustrative Examples of Asymmetric Hydrogenation of Substituted Pyrroles (Analogous Systems)

| Entry | Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) |

| 1 | 2,3,5-Trisubstituted Pyrrole | [Ru(cod)2(CF3CO2)2]/Chiral Phosphine | All-cis-2,3,5-trisubstituted Pyrrolidine | High |

| 2 | N-Boc-2-substituted-pyrrole | [Ir(cod)Cl]2/Chiral N,P-Ligand | N-Boc-2-substituted-pyrrolidine | Up to 99% |

Note: This table presents data for analogous substituted pyrroles to illustrate the potential of asymmetric hydrogenation, as specific data for 2,3,4-trimethylpyrrole is not available.

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product and ideally allowing for the recovery of the auxiliary.

In the context of synthesizing chiral 2,3,4-trimethylpyrrolidine, a chiral auxiliary could be attached to the nitrogen atom of a suitable acyclic precursor. This would guide the diastereoselective formation of the pyrrolidine ring through a cyclization reaction. For example, a chiral amine could be used to form an enamine, which then undergoes a diastereoselective Michael addition to an appropriate acceptor, followed by cyclization and removal of the auxiliary.

Table 2: Examples of Chiral Auxiliary-Mediated Synthesis of Substituted Pyrrolidines (Illustrative)

| Entry | Chiral Auxiliary | Reaction Type | Product Stereochemistry | Diastereomeric Excess (de) |

| 1 | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Michael Addition/Cyclization | (2R,3R,4S)-trisubstituted pyrrolidine | >95% |

| 2 | Evans Oxazolidinone | Aldol Reaction/Cyclization | (2S,3R,4R)-trisubstituted pyrrolidine | >98% |

Note: This table provides illustrative examples of the application of chiral auxiliaries in the synthesis of polysubstituted pyrrolidines.

Asymmetric Hydrogenation Utilizing Chiral Catalysts

Isolation and Characterization of (S)- and (R)-2,3,4-Trimethylpyrrolidine Hydrochloride

Once a racemic or diastereomeric mixture of 2,3,4-trimethylpyrrolidine has been synthesized, the individual enantiomers must be separated (resolved) and their absolute stereochemistry determined.

The most common method for resolving a racemic amine is through the formation of diastereomeric salts. This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the free enantiomerically pure amine. Subsequent treatment with hydrochloric acid would then yield the corresponding (S)- and (R)-2,3,4-trimethylpyrrolidine hydrochloride.

The characterization of the separated enantiomers is crucial to confirm their purity and determine their absolute configuration. The following techniques are typically employed:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical technique for determining the enantiomeric excess of a chiral compound. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR itself cannot distinguish between enantiomers, the use of chiral shift reagents or the formation of diastereomeric derivatives can allow for their differentiation and the determination of enantiomeric purity.

X-ray Crystallography: If a suitable crystal of one of the diastereomeric salts or a derivative of one of the pure enantiomers can be obtained, X-ray crystallography can be used to unambiguously determine its three-dimensional structure and thus its absolute configuration.

Mechanistic Studies and Chemical Transformations of 2,2,4 Trimethylpyrrolidine Hydrochloride

Investigation of the Pyrrolidine (B122466) Nitrogen Reactivity

The reactivity of the nitrogen atom in the 2,2,4-trimethylpyrrolidine (B2865414) ring is a balance of its inherent basicity and the steric environment created by the adjacent methyl groups. As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a nucleophile.

Basicity: The electron-donating inductive effect of the three methyl groups increases the electron density on the nitrogen atom, making it more basic than unsubstituted pyrrolidine. However, this increased basicity can be sterically hindered, affecting its ability to abstract protons from bulky acids.

Nucleophilicity: The nucleophilicity of the nitrogen is significantly impacted by steric hindrance. The two methyl groups at the C2 position (α-carbon) create a sterically crowded environment, impeding the approach of electrophiles. This makes 2,2,4-trimethylpyrrolidine a less potent nucleophile compared to less substituted pyrrolidines. Reactions requiring nucleophilic attack by the nitrogen atom may necessitate more forcing conditions, such as higher temperatures or the use of highly reactive electrophiles.

| Property | Influencing Factors | Expected Reactivity of 2,2,4-Trimethylpyrrolidine |

| Basicity | Inductive effect of three methyl groups (+I) | Higher than pyrrolidine |

| Nucleophilicity | Steric hindrance from gem-dimethyl group at C2 | Lower than pyrrolidine and 3,4-dimethylpyrrolidine |

| Reaction Rates | Steric accessibility of the nitrogen lone pair | Slower for N-alkylation and N-acylation reactions |

Synthetic Transformations Involving 2,2,4-Trimethylpyrrolidine Hydrochloride

Synthetic transformations of 2,2,4-trimethylpyrrolidine hydrochloride typically involve the deprotonation to its free base form, which then participates in various reactions.

N-alkylation and N-acylation are fundamental reactions for secondary amines. For 2,2,4-trimethylpyrrolidine, these reactions are feasible but are heavily influenced by the steric bulk around the nitrogen.

N-Alkylation: The reaction with primary alkyl halides (e.g., methyl iodide, ethyl bromide) can proceed to form the corresponding tertiary amine, though likely at a slower rate than for unhindered amines. The use of more reactive alkylating agents like triflates or tosylates can facilitate this transformation. Alkylation with bulkier secondary or tertiary alkyl halides is expected to be very slow or unsuccessful due to severe steric clash.

N-Acylation: Acylation with acyl chlorides or anhydrides is a common method to form amides. The steric hindrance in 2,2,4-trimethylpyrrolidine would again play a role, potentially requiring longer reaction times or catalysts to achieve high yields.

Functionalization at Carbon: While the nitrogen is the primary reactive center, functionalization of the pyrrolidine ring itself is also possible, often proceeding through the formation of an iminium ion intermediate. acs.org

The primary mechanistic pathway for N-alkylation of secondary amines is the bimolecular nucleophilic substitution (SN2) reaction.

In this mechanism, the nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. For 2,2,4-trimethylpyrrolidine, the steric bulk from the gem-dimethyl group at the C2 position hinders the formation of the trigonal bipyramidal transition state characteristic of an SN2 reaction. This increases the activation energy of the reaction, leading to a slower rate.

Proposed Mechanism for N-Alkylation:

Deprotonation: 2,2,4-Trimethylpyrrolidine hydrochloride is treated with a base (e.g., NaHCO₃, Et₃N) to generate the free secondary amine.

Nucleophilic Attack: The nitrogen atom of the free amine attacks the alkyl halide (R-X) in an SN2 fashion.

Transition State: A crowded transition state is formed where the nitrogen, the R-group, and the leaving group X are all partially bonded to the electrophilic carbon.

Product Formation: The leaving group departs, and a new N-C bond is formed, resulting in a tertiary ammonium (B1175870) salt, which is subsequently deprotonated to yield the N-alkylated tertiary amine.

Structure-Reactivity Relationships within Trimethylpyrrolidine Systems

The reactivity of trimethylpyrrolidine isomers is highly dependent on the substitution pattern of the methyl groups. The steric and electronic effects of these groups dictate the accessibility and nucleophilicity of the nitrogen atom.

Comparing 2,2,4-trimethylpyrrolidine with other hypothetical isomers highlights these relationships:

| Compound | Substitution Pattern | Steric Hindrance at Nitrogen | Expected Nucleophilicity |

| 2,2,4-Trimethylpyrrolidine | Gem-dimethyl at C2, methyl at C4 | High | Low |

| 2,3,5-Trimethylpyrrolidine | Single methyl groups at C2, C3, C5 | Moderate | Moderate |

| 3,3,4-Trimethylpyrrolidine (B1454171) | Gem-dimethyl at C3, methyl at C4 | Low | High |

| Unsubstituted Pyrrolidine | None | Very Low | Very High |

From this comparison, it is evident that placing the bulky gem-dimethyl group at the C2 position, adjacent to the nitrogen, as in 2,2,4-trimethylpyrrolidine, creates the most significant steric shield. This leads to a pronounced decrease in its reactivity as a nucleophile compared to isomers where the methyl groups are more distant from the nitrogen atom. For instance, an isomer like 3,3,4-trimethylpyrrolidine would be expected to behave more like a typical secondary amine, with its nitrogen being significantly more accessible to electrophiles. These structure-reactivity principles are fundamental in synthetic chemistry for predicting and controlling the outcomes of reactions involving substituted heterocyclic amines. nih.gov

Catalytic Applications of 2,2,4 Trimethylpyrrolidine Hydrochloride and Its Derivatives

Utilization as a Chiral Auxiliary in Asymmetric Organic Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to guide the stereoselective formation of new chiral centers. researchgate.net The pyrrolidine (B122466) ring is a privileged motif in this context, forming the basis of many successful auxiliaries and organocatalysts. nih.gov 2,2,4-Trimethylpyrrolidine (B2865414) hydrochloride is utilized as a chiral auxiliary to control the stereochemistry of reactions, which is a critical factor in the development of pharmaceuticals where specific stereoisomers dictate biological activity. lookchem.com

The primary function of a chiral auxiliary is to exert effective stereocontrol, leading to the preferential formation of one enantiomer over the other. The steric hindrance and conformational rigidity provided by the trimethyl-substituted pyrrolidine ring can create a biased chiral environment around the reactive center. This bias forces an incoming reagent to approach from a specific direction, resulting in a high degree of enantioselectivity. While broad literature on pyrrolidine-based auxiliaries is extensive, the specific application of 2,2,4-trimethylpyrrolidine is noted in its utility for producing enantiomerically pure compounds essential for pharmaceutical synthesis. lookchem.comnih.gov The synthesis of chiral β-amino sulfides and thiols from α-amino acids, for instance, showcases the broader utility of pyrrolidine structures in creating stereochemically defined products. nih.gov

Ligand Design and Coordination Chemistry for Catalysis

Ligands are essential for modulating the reactivity and selectivity of transition metal catalysts. nih.gov The development of nitrogen- and oxygen-based ligands is crucial for reactions catalyzed by non-precious metals like nickel and copper. nih.gov Pyrrolidine derivatives are frequently used as the backbone for chiral ligands due to their rigid structure and the stereogenic centers that can be readily installed. nih.gov

(S)-2,2,4-Trimethylpyrrolidine hydrochloride serves as a precursor and research chemical for developing more complex molecular structures, including specialized ligands for catalysis. pharmaffiliates.comchemscene.comcymitquimica.com The synthesis of novel ligands often involves modifying the pyrrolidine core to introduce coordinating atoms (like phosphorus or additional nitrogen atoms) that can bind to a metal center. The inherent chirality of the (4S)-2,2,4-trimethylpyrrolidine backbone is transferred to the resulting ligand, which can then induce asymmetry in the catalyzed reaction. chemicalbook.comnih.gov

Ligands derived from chiral pyrrolidines have found application in a variety of transition metal-catalyzed reactions. nih.govmdpi.comnumberanalytics.com These metals, including iridium and nickel, are workhorses of modern organic synthesis, capable of forming new carbon-carbon and carbon-heteroatom bonds. nih.govsemanticscholar.org

Iridium Systems: Iridium complexes are particularly notable for their role in asymmetric hydrogenation and other transfer reactions. nih.govntu.edu.twnih.gov Chiral ligands guide the metal to deliver hydrogen selectively to one face of a prochiral substrate. For instance, iridium catalysts featuring chiral phosphoramidite (B1245037) ligands are used in highly enantioselective cascade reactions. nih.gov While direct catalysis by 2,2,4-trimethylpyrrolidine itself is not the primary application, its derivatives can be incorporated into ligands designed for such iridium-catalyzed transformations. mdpi.com

Nickel Systems: Nickel catalysis has gained prominence for cross-coupling reactions, offering a cost-effective alternative to palladium. nih.gov The performance of nickel catalysts is highly dependent on the supporting ligand. incatt.nl Nitrogen-based ligands, including those derived from heterocyclic amines like pyrrolidines, are often preferred for nickel-catalyzed radical-type reactions as they stabilize the open-shell paramagnetic nickel intermediates. nih.govincatt.nl The development of new N- and O-donor ligand libraries is critical for advancing nickel catalysis, and mining pharmaceutical compound libraries rich in heterocycles like pyrrolidines has proven to be a fruitful strategy. nih.gov

Table 1: Application of Pyrrolidine-Derived Ligands in Transition Metal Catalysis This table provides illustrative examples of reaction types where ligands derived from pyrrolidine scaffolds are commonly employed.

| Metal System | Reaction Type | Role of Pyrrolidine-Derived Ligand |

| Iridium (Ir) | Asymmetric Hydrogenation | Induces enantioselectivity in C=C or C=O bond reduction. semanticscholar.org |

| Asymmetric Allylation | Controls stereochemistry in the formation of C-C bonds. nih.gov | |

| Nickel (Ni) | Cross-Electrophile Coupling | Stabilizes reactive nickel species and improves reaction yields. nih.gov |

| Enantioselective Hydroboration | Creates chiral benzylic boronate esters with high enantioselectivity. nsf.gov | |

| C-H Activation | Directs the catalyst to a specific C-H bond for functionalization. nih.gov |

Asymmetric hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing chiral amines and N-heterocycles like pyrrolidines. nih.gov This transformation often relies on catalysts capable of controlling stereochemistry. One-pot cascade reactions combining organocatalysis and metal catalysis (e.g., gold catalysis) have been developed for the enantioselective synthesis of trisubstituted pyrrolidine derivatives, achieving excellent diastereo- and enantioselectivities. nih.govnih.gov These systems often use bifunctional organocatalysts, where a pyrrolidine moiety can play a key role in the initial stereoselective step. nih.gov

Development of Novel Catalytic Systems Incorporating Pyrrolidine Moieties

The immense interest in the pyrrolidine motif has driven significant efforts to develop new and efficient synthetic strategies for constructing substituted chiral pyrrolidines and incorporating them into novel catalytic systems. unibo.itmdpi.com Research focuses on modifying the structure of pyrrolidine-derived organocatalysts to optimize their efficiency and selectivity. mdpi.com This includes the synthesis of catalysts with unique structural features, such as quaternary carbon centers, to enhance their application in various asymmetric reactions. koreascience.kr The development of biocatalytic methods, using engineered enzymes to perform intramolecular C-H amination, also represents a new frontier for forging chiral pyrrolidines. acs.org Furthermore, new catalytic approaches for the direct dehydrogenation of pyrrolidines to form pyrroles expand the synthetic utility of this versatile scaffold. acs.org

Spectroscopic and Advanced Characterization of 2,2,4 Trimethylpyrrolidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 2,2,4-trimethylpyrrolidine (B2865414) hydrochloride structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments, their neighboring protons (connectivity), and their chemical nature. For the 2,2,4-trimethylpyrrolidine cation, one would expect to see distinct signals for the protons of the three methyl groups, the methylene (B1212753) (-CH2-) protons on the pyrrolidine (B122466) ring, the methine (-CH-) proton, and the amine protons (-NH2+).

The geminal methyl groups at the C2 position are diastereotopic and would likely appear as two separate singlets. The methyl group at the C4 position would appear as a doublet due to coupling with the adjacent methine proton. The ring methylene protons at C3 and C5 would present as complex multiplets due to both geminal and vicinal coupling. The proton at the chiral center, C4, would be a complex multiplet. The two protons on the positively charged nitrogen atom would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

As a representative example, the ¹H NMR spectral data for the related compound N-Methyl-2-pyrrolidone hydrochloride in DMSO-d6 shows characteristic shifts for protons adjacent to the nitrogen and on the aliphatic ring. researchgate.net

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CH2- (ring) | 1.86 | quintet | 2H | 7.6 |

| -CH2- (ring) | 2.16 | triplet | 2H | 7.6 |

| N-CH3 | 2.66 | singlet | 3H | N/A |

| -CH2-N (ring) | 3.27 | triplet | 2H | 7.6 |

| O-H | 11.5 | singlet | 1H | N/A |

This interactive table presents ¹H NMR data for the analogous compound N-Methyl-2-pyrrolidone hydrochloride. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For 2,2,4-trimethylpyrrolidine hydrochloride, seven distinct signals would be anticipated in the proton-decoupled spectrum, corresponding to the seven carbon atoms.

The quaternary carbon at the C2 position would appear as a singlet in a characteristic region. The two methyl carbons attached to C2 would likely be distinct, as would the methyl carbon at C4. The methylene carbons at C3 and C5 and the methine carbon at C4 would also each produce a unique signal. The chemical shifts are influenced by the proximity to the electron-withdrawing nitrogen atom.

Illustrative ¹³C NMR data for N-Methyl-2-pyrrolidone hydrochloride in DMSO-d6 are provided below. researchgate.net

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH2- (ring) | 17.5 |

| N-CH3 | 29.4 |

This interactive table presents ¹³C NMR data for the analogous compound N-Methyl-2-pyrrolidone hydrochloride. researchgate.net

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and understanding the molecule's spatial arrangement.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to one another. For instance, it would show a correlation between the C4-methine proton and the protons of the C4-methyl group, as well as the C3 and C5 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and preferred conformation of the substituted pyrrolidine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. For 2,2,4-trimethylpyrrolidine hydrochloride, the free base (2,2,4-trimethylpyrrolidine) is typically analyzed.

The molecular ion peak (M+) for the free base would be expected at an m/z corresponding to its molecular formula, C7H15N (113.20 g/mol ). In accordance with the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.com

The fragmentation of cyclic amines is primarily driven by cleavage of the bond between the α and β carbons (α-cleavage) relative to the nitrogen atom. jove.comwhitman.edu This process leads to the formation of a stable, nitrogen-containing cation called an iminium ion. jove.com For 2,2,4-trimethylpyrrolidine, the most prominent fragmentation pathway would involve the loss of the largest possible alkyl radical from the α-carbon to form the most stable radical, which dictates the base peak in the spectrum. whitman.edu The molecular ion peak for cyclic amines is typically strong and discernible. miamioh.edu

| Process | Description | Expected Fragment (m/z) |

|---|---|---|

| Molecular Ion | Ionization of the parent molecule (C7H15N). | 113 |

| α-cleavage | Loss of a methyl radical (•CH3) from the C2 position. | 98 |

| α-cleavage | Loss of an ethyl radical (•C2H5) initiated by cleavage of the C3-C4 bond. | 84 |

| Ring Cleavage | Further fragmentation of the pyrrolidine ring leading to smaller charged fragments. | Various |

This interactive table outlines the predicted mass spectrometry fragmentation for 2,2,4-trimethylpyrrolidine.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide unequivocal proof of the molecule's connectivity, conformation, and, for a chiral compound crystallized as a single enantiomer, its absolute configuration.

For 2,2,4-trimethylpyrrolidine hydrochloride, a single-crystal X-ray diffraction experiment would yield detailed information on bond lengths, bond angles, and torsional angles. It would confirm the substitution pattern on the pyrrolidine ring and reveal its conformation in the crystal lattice (e.g., envelope or twist conformation). The analysis would also detail the hydrogen bonding interactions between the pyrrolidinium (B1226570) cation and the chloride anion. researchgate.net

As an illustrative example, the crystal structure of N-Methyl-2-pyrrolidone hydrochloride has been determined. researchgate.net This analysis provides a model for the type of data that would be obtained for 2,2,4-trimethylpyrrolidine hydrochloride.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.1119 (2) |

| b (Å) | 8.9537 (2) |

| c (Å) | 12.5976 (4) |

| Volume (ų) | 692.46 (4) |

| Z | 4 |

This interactive table shows crystallographic data for the analogous compound N-Methyl-2-pyrrolidone hydrochloride. researchgate.net

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral Gas Chromatography, HPLC)

Chromatographic methods are essential for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric excess (e.e.) of 2,2,4-trimethylpyrrolidine hydrochloride.

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating enantiomers of volatile compounds. chromatographyonline.com For the analysis of a chiral amine like 2,2,4-trimethylpyrrolidine, derivatization is often necessary to improve volatility and interaction with the chiral stationary phase (CSP). nih.gov Common derivatizing agents include trifluoroacetic anhydride. nih.gov The separation occurs on a capillary column coated with a chiral selector, frequently a cyclodextrin (B1172386) derivative. chromatographyonline.comgcms.cz The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification to determine the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for enantiomeric separation. researchgate.net The separation can be achieved directly by using a chiral stationary phase (CSP). chiralpedia.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a broad range of compounds. Alternatively, an indirect method can be used, where the racemic amine is derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com The choice of mobile phase, column type, and temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers. nih.gov HPLC analysis is fundamental for quality control, ensuring the stereochemical integrity of the final product. nih.gov

Computational Chemistry and Theoretical Modeling of 2,2,4 Trimethylpyrrolidine Hydrochloride

Quantum Mechanical Studies on Molecular Structure and Electronic Properties

Quantum mechanics forms the theoretical foundation for understanding the electronic structure and properties of molecules. arabjchem.org For 2,3,4-trimethylpyrrolidine (B12436437) hydrochloride, quantum chemical calculations can determine its three-dimensional geometry, bond lengths, bond angles, and the distribution of electron density. These studies are crucial for understanding the molecule's stability and reactivity.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.

For instance, studies on similar pyrrolidinyl chalcones have shown that the nature of substituents on the pyrrolidine (B122466) ring significantly influences these frontier orbital energies. nih.gov The presence of electron-donating groups, such as methyl groups, would be expected to raise the HOMO energy of the pyrrolidine ring, potentially making it a more effective electron donor in chemical reactions.

Table 1: Illustrative Quantum Chemical Properties for a Substituted Pyrrolidine

| Calculated Property | Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 | Indicates electron-donating capability. |

| ELUMO (eV) | 1.2 | Indicates electron-accepting capability. |

| Energy Gap (eV) | 7.7 | Relates to chemical stability and reactivity. |

| Dipole Moment (Debye) | 2.1 | Measures the polarity of the molecule. |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing a balance between accuracy and computational cost. For reactions involving pyrrolidine derivatives, DFT calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states. nih.govbeilstein-journals.orgacs.orgmdpi.com

These calculations are invaluable for optimizing reaction conditions, predicting the feasibility of a proposed synthetic route, and understanding the origins of stereoselectivity in reactions involving chiral molecules like 2,3,4-trimethylpyrrolidine. acs.org

Table 2: Sample DFT-Calculated Activation Energies in Pyrrolidine Reactions

| Reaction Step | System | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| N₂ Extrusion | Pyrrolidine Contraction | 17.7 | acs.org |

| C-C Bond Cleavage | 1,4-biradical intermediate | 5.5 | acs.org |

| Tautomer Transformation | 4a to 4a' (gas phase) | 0.5 | beilstein-journals.org |

| Tautomer Transformation | 4a to 4a' (in ethanol) | 1.0 | beilstein-journals.org |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netnih.govnih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, providing a virtual movie of molecular motion.

For a flexible molecule like 2,3,4-trimethylpyrrolidine hydrochloride, the pyrrolidine ring can adopt various puckered conformations, and the methyl substituents can rotate. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov This conformational analysis is crucial because the specific shape a molecule adopts can profoundly affect its biological activity or catalytic performance. nih.gov

Studies on N-substituted pyrrolidines have used MD simulations to estimate the relative populations of different conformers based on thermodynamic calculations. researchgate.net Such simulations, often spanning nanoseconds to microseconds, can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor, and how its conformation changes in response. nih.govnih.gov

Computational Screening and Design of Pyrrolidine-Based Catalysts

The pyrrolidine scaffold is a privileged motif in organocatalysis, with proline and its derivatives being highly effective in a wide range of asymmetric reactions. beilstein-journals.orgnih.govresearchgate.net Computational chemistry plays a pivotal role in the rational design and screening of new, more efficient pyrrolidine-based catalysts. nih.gov

By building a library of virtual catalyst candidates based on the 2,3,4-trimethylpyrrolidine scaffold, researchers can use computational methods to predict their performance. Techniques like Quantitative Structure-Property Relationship (QSPR) can correlate calculated molecular descriptors (e.g., electronic and steric properties) with catalytic activity and selectivity.

DFT calculations can then be used to model the catalytic cycle for the most promising candidates, analyzing the transition states of the key stereodetermining steps. nih.gov This allows for the prediction of enantioselectivity and provides mechanistic insights that can guide the design of improved catalysts. This in-silico screening process significantly accelerates the discovery of new catalysts by prioritizing the most promising structures for laboratory synthesis and testing. beilstein-journals.orgnih.gov

Advanced Theoretical Approaches (e.g., QTAIM Analysis)

Beyond standard quantum chemical calculations, advanced theoretical methods can provide deeper insights into the nature of chemical bonding and molecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is one such method that analyzes the topology of the electron density to partition a molecule into atomic basins. acs.orgnih.govresearchgate.netnih.gov

QTAIM analysis can characterize the properties of atoms within the molecule and the nature of the chemical bonds between them (e.g., covalent vs. ionic). acs.org For 2,3,4-trimethylpyrrolidine hydrochloride, QTAIM could be used to precisely quantify the charge on the protonated nitrogen atom and analyze the non-covalent interactions, such as hydrogen bonds, that dictate its structure and interactions with other molecules. Studies on N-heterocyclic compounds have used QTAIM to reveal sensitive changes in atomic properties and electron density distribution upon substitution, which in turn explains the tuning of their ligand properties. acs.orgnih.govresearchgate.net This level of detailed electronic structure analysis is critical for a fundamental understanding of the molecule's chemical behavior.

Investigation of 2,2,4 Trimethylpyrrolidine Derivatives and Analogues

Synthesis and Characterization of Functionalized 2,2,4-Trimethylpyrrolidine (B2865414) Derivatives

Functionalized pyrrolidine (B122466) and piperidine (B6355638) derivatives are synthesized through various methods, including intramolecular C-H amination and electroreductive cyclization. beilstein-journals.orgacs.org These heterocyclic compounds are crucial in the development of pharmaceuticals and agrochemicals. researchgate.netthecontentauthority.com 2,2,4-Trimethylpyrrolidine hydrochloride, a derivative of pyrrolidine, is particularly valued as a chiral auxiliary in asymmetric synthesis. lookchem.com Its role is to control the stereochemistry of chemical reactions, which is critical for producing enantiomerically pure compounds essential for creating pharmaceuticals with specific biological activities. lookchem.com

The synthesis of these derivatives often involves multi-step processes that are optimized for high yield and purity. google.com Characterization of the resulting compounds is typically performed using methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their structure and purity. researchgate.net The water-soluble and stable nature of the hydrochloride salt form makes it a useful reagent in various organic synthesis applications. lookchem.com

Research on Stereoisomers: (4S)- and (4R)-2,2,4-Trimethylpyrrolidine

The stereochemistry of the 2,2,4-trimethylpyrrolidine ring system is a key area of research, with the (4S) and (4R) enantiomers serving as important chiral building blocks. google.compharmaffiliates.com The hydrochloride salt of the (S)-enantiomer, (4S)-2,2,4-Trimethylpyrrolidine hydrochloride, is a well-characterized research chemical. pharmaffiliates.comcymitquimica.com

A key synthetic route to these stereoisomers starts from chiral pyrrolidinone precursors. google.com For instance, (S)-2,2,4-trimethylpyrrolidine can be prepared by the reduction of (S)-3,5,5-trimethyl-pyrrolidin-2-one. google.com This reduction is typically carried out using a hydride reducing agent. google.com Subsequently, the resulting (S)-2,2,4-trimethylpyrrolidine free base is treated with an acid, such as hydrochloric acid, to produce the corresponding salt. google.com A similar process starting from (R)-3,5,5-trimethyl-pyrrolidin-2-one yields the (R)-2,2,4-trimethylpyrrolidine salt. google.com These processes can be performed with or without the isolation of the intermediate free base. google.com

| Property | Data |

| IUPAC Name | (4S)-2,2,4-trimethylpyrrolidine;hydrochloride nih.gov |

| CAS Number | 1897428-40-8 cymitquimica.comnih.gov |

| Molecular Formula | C₇H₁₆ClN lookchem.comnih.govchemscene.com |

| Molecular Weight | 149.66 g/mol lookchem.comnih.govchemscene.com |

| Synonyms | (S)-2,2,4-trimethylpyrrolidine hydrochloride, (4S)-2,2,4-Trimethylpyrrolidine hydrochloride cymitquimica.comnih.gov |

| Appearance | White to Off-White Solid pharmaffiliates.com |

Related Pyrrolidine Compounds as Synthetic Intermediates and Research Targets

The synthesis of chiral 2,2,4-trimethylpyrrolidine derivatives relies on a variety of precursor molecules and intermediates that are themselves subjects of chemical research.

The free base, 2,2,4-trimethylpyrrolidine, is the direct precursor to its hydrochloride salt. nih.gov It is a cyclic secondary amine. nih.gov The conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid. google.comnih.gov This process is a standard method for preparing amine salts, which often have improved stability and solubility compared to the free base form. lookchem.com

| Property | Data |

| IUPAC Name | 2,2,4-trimethylpyrrolidine nih.gov |

| CAS Number | 35018-28-1 nih.gov |

| Molecular Formula | C₇H₁₅N nih.gov |

| Molecular Weight | 113.20 g/mol nih.gov |

| InChIKey | AJMDMNYTTSGFEL-UHFFFAOYSA-N nih.gov |

Pyrrolidinones, also known as lactams, are key intermediates in the synthesis of pyrrolidines. wikipedia.org Specifically, the chiral isomers of 3,5,5-trimethylpyrrolidin-2-one (B1266748) are direct precursors to the corresponding isomers of 2,2,4-trimethylpyrrolidine. google.com The synthesis involves the reduction of the amide carbonyl group within the pyrrolidinone ring. google.com For example, a process for preparing (S)-2,2,4-trimethylpyrrolidine involves the reduction of (S)-3,5,5-trimethyl-pyrrolidin-2-one. google.comgoogle.com

| Property | Data |

| Compound Name | 3,5,5-Trimethyl-2-pyrrolidinone |

| CAS Number | 14482-00-9 |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| InChIKey | JJXUKXQTFKDOSH-UHFFFAOYSA-N |

The synthesis of the pyrrolidinone precursors can, in turn, involve olefinic intermediates. google.com 5,5-dimethyl-3-methylenepyrrolidin-2-one is a notable example, serving as a precursor to 3,5,5-trimethylpyrrolidin-2-one. google.comgoogle.com The conversion is achieved through a hydrogenation reaction, which reduces the exocyclic double bond to a methyl group. google.com When this hydrogenation is carried out using specific chiral catalysts, it can produce enantiomerically enriched (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one, thereby setting the stereochemistry for the final 2,2,4-trimethylpyrrolidine product. google.comgoogle.com

| Property | Data |

| IUPAC Name | 5,5-dimethyl-3-methylidenepyrrolidin-2-one nih.gov |

| CAS Number | 73018-16-3 longshinebiotech.com |

| Molecular Formula | C₇H₁₁NO nih.govlongshinebiotech.com |

| Molecular Weight | 125.17 g/mol nih.govlongshinebiotech.com |

| InChIKey | MWCXFAZRURQVTI-UHFFFAOYSA-N nih.gov |

The pyrrolidine and piperidine rings are fundamental scaffolds in organic chemistry and drug discovery. researchgate.netnih.gov These saturated heterocycles are present in a vast number of natural products, particularly alkaloids, and pharmaceuticals. researchgate.netthecontentauthority.com Their derivatives exhibit a wide range of biological activities, making them attractive targets for synthesis. researchgate.net Research into new synthetic methodologies, such as multicomponent reactions and catalytic C-H amination, continues to provide more efficient ways to access diverse libraries of these compounds for further investigation. acs.orgnih.gov The utility of these compounds extends from their role as key intermediates to their application as chiral auxiliaries and catalysts in asymmetric synthesis. thecontentauthority.com

Emerging Research Directions and Prospects for 2,2,4 Trimethylpyrrolidine Hydrochloride

Role as a Versatile Research Chemical and Advanced Synthetic Intermediate

2,2,4-Trimethylpyrrolidine (B2865414) hydrochloride is a versatile chemical compound valued in various research and industrial settings. lookchem.com Primarily, it serves as a crucial research chemical, particularly in the field of organic synthesis. pharmaffiliates.com Its stable, water-soluble hydrochloride form makes it a convenient reagent for a range of chemical transformations. lookchem.com The compound is particularly recognized for its role as a chiral auxiliary in asymmetric synthesis. lookchem.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis process to control the stereochemical outcome of a reaction, ultimately leading to the desired enantiomer of a product. wikipedia.orgfiveable.me This control is paramount in the synthesis of pharmaceuticals and agrochemicals, where the chirality of a molecule can significantly influence its biological activity. lookchem.com

The mechanism of action for 2,2,4-trimethylpyrrolidine hydrochloride as a chiral auxiliary involves forming a complex with a substrate. This complex then directs the reaction pathway, ensuring a specific stereochemical result. After the desired chiral center is established, the auxiliary can be removed and potentially recycled for future use. This application is fundamental in producing enantiomerically pure compounds, which is a critical requirement in the development of many modern drugs. lookchem.comfiveable.me Beyond its function as a chiral auxiliary, it also acts as a building block or intermediate in the synthesis of more complex molecules. Its unique structure, featuring a five-membered nitrogen-containing ring with three methyl groups, provides a distinct scaffold for creating diverse chemical entities. lookchem.com

Table 1: Applications of 2,2,4-Trimethylpyrrolidine Hydrochloride in Synthesis

| Application | Description | Key Advantage |

|---|---|---|

| Research Chemical | Used in laboratory settings to explore new chemical reactions and pathways. pharmaffiliates.com | Provides a stable and reliable reagent for experimental work. |

| Chiral Auxiliary | Temporarily attached to a molecule to direct the stereochemistry of a reaction. lookchem.com | Enables the production of specific enantiomers, crucial for drug activity. fiveable.me |

| Synthetic Intermediate | Serves as a foundational component for building more complex molecules. | Its distinct structure is valuable for creating novel compounds. lookchem.com |

| Pharmaceutical Synthesis | Employed as a reagent to facilitate the creation of complex organic molecules for new drugs. lookchem.com | Improves the efficiency of synthetic processes for potential therapeutic agents. lookchem.com |

Potential in the Design and Development of Novel Chemical Entities and Materials

The unique structural characteristics of 2,2,4-trimethylpyrrolidine hydrochloride make it a compound of interest for the design and development of new chemical entities and advanced materials. lookchem.com The pyrrolidine (B122466) ring is a common structural motif found in a vast number of biologically active natural and synthetic compounds. mdpi.comtandfonline.com This five-membered nitrogen heterocycle is a preferred scaffold in medicinal chemistry and drug design. nih.gov

Researchers are exploring the potential of 2,2,4-trimethylpyrrolidine hydrochloride and its derivatives in creating new therapeutic agents. lookchem.com By modifying the pyrrolidine structure, scientists can synthesize libraries of novel compounds to be screened for various biological activities. For instance, studies have evaluated pyrrolidine derivatives for antimicrobial and neuroprotective properties. The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents can lead to different biological profiles, allowing for the fine-tuning of drug candidates to achieve desired therapeutic effects. nih.govresearchgate.net

In the realm of materials science, this compound is investigated for its utility in synthesizing specialty chemicals and materials. Its specific chemical properties and reactivity profile can be leveraged to create polymers or other materials with unique characteristics. lookchem.com The incorporation of the trimethylpyrrolidine moiety can influence properties such as thermal stability, solubility, and molecular recognition, opening avenues for the development of innovative materials with tailored functionalities.

Integration of High-Throughput Screening in Catalyst Development

High-throughput screening (HTS) has become an indispensable tool in modern chemistry, significantly accelerating the discovery and optimization of catalysts. numberanalytics.comincatt.nl This methodology involves the rapid testing of large libraries of potential catalysts under a multitude of reaction conditions in a parallel fashion. numberanalytics.comalfachemic.com The integration of HTS is particularly relevant to the development of catalysts involving pyrrolidine-based structures.

The goal of HTS in catalysis is to efficiently identify the most effective catalyst for a specific chemical transformation, saving considerable time and resources compared to traditional, one-at-a-time testing methods. incatt.nlupubscience.com Automated systems are often used to screen these extensive catalyst libraries quickly and efficiently. alfachemic.com For reactions involving pyrrolidine derivatives, HTS can be used to:

Discover New Catalysts: Rapidly screen diverse libraries of pyrrolidine-based ligands and metal complexes to find novel catalysts for reactions like hydrogenations or cross-coupling reactions. incatt.nl

Optimize Reaction Conditions: Systematically vary parameters such as temperature, pressure, solvent, and reactant concentrations to find the optimal conditions for a known pyrrolidine-based catalyst. numberanalytics.com

Enhance Enantioselectivity: In asymmetric catalysis, where pyrrolidine derivatives are often used as chiral ligands or organocatalysts, HTS can quickly identify the catalyst that provides the highest enantiomeric excess for a desired product. mdpi.com

The data-rich results from HTS experiments allow researchers to quickly identify promising candidates and make informed decisions for further development and scale-up. alfachemic.com This approach is crucial for advancing the field of catalysis and finding more efficient and selective chemical processes.

Table 2: High-Throughput Screening (HTS) Techniques in Catalysis

| HTS Technique | Description | Application in Pyrrolidine Catalyst Development |

|---|---|---|

| Infrared Thermography | Detects heat changes in exothermic reactions to measure reaction rates. mpg.de | Screening for the most active pyrrolidine-based catalysts by identifying the fastest heat-producing reactions. |

| Scanning Mass Spectrometry | Investigates the selectivity of catalysts by analyzing the products formed. mpg.de | Determining which pyrrolidine catalyst yields the desired product with the fewest byproducts. |

| Circular Dichroism (CD) | Used for screening enantioselective catalysts by measuring the differential absorption of circularly polarized light. mpg.de | Identifying chiral pyrrolidine catalysts that produce the highest enantiomeric excess. |

| Flow-through NMR | Provides detailed structural information about the reaction mixture in real-time. mpg.de | Monitoring the progress of reactions catalyzed by pyrrolidine derivatives to understand kinetics and mechanisms. |

Interdisciplinary Research Integrating Pyrrolidine Chemistry

The structural and chemical diversity of pyrrolidine derivatives makes them valuable in a wide range of scientific disciplines, fostering interdisciplinary research. nih.gov The pyrrolidine scaffold is a key building block in natural products, vitamins, hormones, and synthetic drugs, highlighting its importance at the intersection of chemistry, biology, and medicine. nih.gov

Future interdisciplinary research involving pyrrolidine chemistry is expected to expand into several areas:

Medicinal Chemistry and Pharmacology: Chemists will continue to synthesize novel pyrrolidine derivatives, which will then be evaluated by biologists and pharmacologists for their potential as treatments for various diseases. nih.govresearchgate.net The ability to create specific stereoisomers is crucial for this collaboration, as different enantiomers can have vastly different biological effects. nih.gov

Chemical Biology: Pyrrolidine-based molecules can be designed as probes to study biological processes. Their ability to interact with specific biological targets, like enzymes or receptors, makes them valuable tools for understanding complex biological systems.

Materials Science and Engineering: The unique properties of pyrrolidine-containing compounds can be harnessed by materials scientists to create new polymers, functional surfaces, and nanomaterials with applications ranging from drug delivery to electronics.